molecular formula C18H18FNO2 B5624167 4-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)MORPHOLINE

4-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)MORPHOLINE

Cat. No.: B5624167
M. Wt: 299.3 g/mol
InChI Key: SQBCGRBVXCJHQT-UHFFFAOYSA-N
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Description

4-(4-Benzoyl-2-fluoro-5-methylphenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzoyl group, a fluorine atom, and a methyl group on a phenyl ring

Properties

IUPAC Name

(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-13-11-17(20-7-9-22-10-8-20)16(19)12-15(13)18(21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBCGRBVXCJHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoyl-2-fluoro-5-methylphenyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the introduction of a benzoyl group onto a fluorinated and methylated phenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Morpholine Ring Formation: The next step involves the formation of the morpholine ring. This can be done through a nucleophilic substitution reaction where the benzoyl intermediate reacts with morpholine under basic conditions.

    Final Product Isolation: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(4-benzoyl-2-fluoro-5-methylphenyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoyl-2-fluoro-5-methylphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(4-Benzoyl-2-fluoro-5-methylphenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is investigated for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-benzoyl-2-fluoro-5-methylphenyl)morpholine involves its interaction with specific molecular targets. The benzoyl group and the fluorine atom play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The morpholine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzoylphenyl)morpholine: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activity.

    4-(4-Fluorophenyl)morpholine:

    4-(4-Methylphenyl)morpholine: Lacks the benzoyl and fluorine groups, leading to variations in its chemical behavior and uses.

Uniqueness

4-(4-Benzoyl-2-fluoro-5-methylphenyl)morpholine is unique due to the presence of all three substituents (benzoyl, fluorine, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

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